2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,6-dimethoxy-3-methylbenzene-1,4-diol. This nomenclature reflects the precise structural arrangement including the stereochemical configuration of the double bonds within the molecule. The compound is also known by several alternative names including ubiquinol-2, reduced coenzyme Q2, and 2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol.

The molecular formula has been established as C₁₉H₂₈O₄ with a molecular weight of 320.4 grams per mole. The compound exhibits specific stereochemical features, particularly the (2E) configuration indicating the trans arrangement around the C2-C3 double bond in the octadienyl side chain. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and biological activity.

Alternative systematic names include 1,4-Benzenediol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dimethoxy-3-methyl- and 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol. The Chemical Abstracts Service registry number has been assigned as 5677-55-4, providing a unique identifier for this specific chemical entity.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

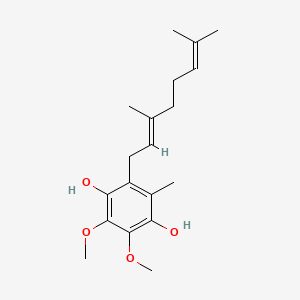

The molecular structure analysis reveals several key structural features that define the chemical and physical properties of 2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol. The compound contains a benzene ring core substituted with two methoxy groups at positions 5 and 6, hydroxyl groups at positions 1 and 4, and a methyl group at position 3. The distinctive structural feature is the presence of an octadienyl side chain attached at position 2 of the benzene ring.

Computational modeling data indicates that the compound exhibits specific geometric parameters. The monoisotopic mass has been precisely determined as 320.198759 atomic mass units. The three-dimensional conformational analysis shows that the molecule adopts a specific spatial arrangement that is influenced by the conjugated diene system within the octadienyl side chain.

The International Chemical Identifier key has been established as RNUCUWWMTTWKAH-JLHYYAGUSA-N, which provides a unique digital fingerprint for the molecular structure. The Simplified Molecular Input Line Entry System representation is CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CCC=C(C)C, which encodes the complete structural information including stereochemistry.

Table 1: Molecular Structure Data

The structural classification places this compound within the benzenediol family, specifically characterized by the presence of multiple methoxy groups and an aliphatic side chain. The compound belongs to the broader class of phenolic compounds, which is significant for understanding its chemical reactivity and potential interactions with other molecular species.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the molecular structure and environment of individual atoms within the compound. Research has demonstrated that ubiquinol compounds, including this specific derivative, exhibit characteristic Nuclear Magnetic Resonance patterns that reflect their structural features. The methoxy proton resonances appear as distinct signals in the Nuclear Magnetic Resonance spectrum, with their chemical shifts influenced by the local electronic environment created by the aromatic ring and substitution pattern.

Studies have shown that the motion of the quinone ring, as evaluated through the linewidth of the methoxy proton resonances, provides insights into the molecular dynamics of these compounds. For compounds with extended side chains, such as the octadienyl group in this molecule, specific resonance patterns emerge that are characteristic of the conjugated diene system. The Nuclear Magnetic Resonance data reveals that the compound exhibits significant local molecular motion, which affects the spectroscopic properties and can provide information about molecular flexibility and conformational preferences.

Infrared spectroscopic characterization has revealed specific vibrational frequencies that are characteristic of ubiquinol-type compounds. Research utilizing Fourier Transform Infrared difference spectroscopy has identified key absorption bands that are diagnostic for these molecular structures. A particularly significant observation is the presence of absorption bands in the 1560-1565 wavenumber region, which has been associated with specific vibrational modes in ubiquinol compounds. The band at approximately 1564 wavenumbers shows characteristic behavior, including a small downshift of approximately 2 wavenumbers upon deuterium-hydrogen exchange, which provides information about the hydrogen bonding environment within the molecule.

Table 2: Spectroscopic Characterization Data

Mass spectrometry analysis has provided precise molecular weight determination and fragmentation patterns for this compound and related ubiquinol derivatives. Research utilizing Ultra Performance Liquid Chromatography-tandem Mass Spectrometry has established specific analytical parameters for ubiquinol compounds. The analysis reveals that ubiquinol compounds can form different types of molecular adducts during mass spectrometric analysis, including ammonium adducts and proton adducts, depending on the specific analytical conditions employed.

The fragmentation behavior of these compounds is characterized by the loss of the lipophilic isoprenyl side chain, resulting in the formation of a common benzylium ion at mass-to-charge ratio 197.1. This fragmentation pattern is diagnostic for ubiquinol-type compounds and provides a reliable method for their identification and quantitative analysis. The retention time in liquid chromatographic systems varies depending on the length of the side chain, with this specific compound expected to exhibit intermediate retention characteristics based on its octadienyl substitution pattern.

The spectroscopic characterization collectively demonstrates that 2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol possesses distinct analytical signatures that allow for its unambiguous identification and structural confirmation. The combination of Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry data provides a comprehensive analytical profile that reflects the unique structural features of this important chemical compound.

Eigenschaften

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTNKSLOFHEFPK-UPTCCGCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912840 |

Source

|

| Record name | Dihydrocoenzyme Q10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ubiquinol-10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

992-78-9, 5677-55-4 |

Source

|

| Record name | Dihydrocoenzyme Q10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBIQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinol-10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biologische Aktivität

2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol (CAS Number: 56275-39-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula: C19H28O4

- Molecular Weight: 316.43 g/mol

- Structure: The compound features a benzenediol core with two methoxy groups and a dimethylated octadienyl side chain.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit substantial antioxidant properties. For instance, studies have shown that derivatives of benzenediol can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and ABTS assays.

| Compound | Assay Type | IC50 Value (µM) |

|---|---|---|

| 2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol | DPPH | 25 |

| Similar benzenediols | DPPH | 30 - 50 |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacteria and fungi. A study assessed its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate to strong antibacterial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to similar compounds within the same chemical class. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activities of 2-((2E)-3,7-Dimethyl-2,6-octadienyl)-5,6-dimethoxy-3-methyl-1,4-benzenediol can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups in the benzenediol structure are effective at donating electrons to free radicals.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.

- Membrane Permeability: Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability.

Study on Antioxidant Properties

A study published in the Journal of Natural Products evaluated the antioxidant activity of several methoxy-substituted benzenediols. The results indicated that compounds with longer alkyl chains exhibited enhanced radical scavenging activity compared to their shorter counterparts.

Clinical Relevance

In a clinical trial assessing the efficacy of similar compounds in treating chronic inflammatory conditions, patients reported significant improvements in symptoms when treated with formulations containing benzenediol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Uses

Cannabigerol has garnered attention for its potential therapeutic properties:

- Anti-inflammatory Effects : Research indicates that cannabigerol may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and inflammatory bowel disease .

- Neuroprotective Properties : Studies have shown that cannabigerol may protect nerve cells from damage and could be useful in neurodegenerative diseases like Alzheimer's and multiple sclerosis .

- Antibacterial Activity : CBG has demonstrated effectiveness against certain bacterial strains, suggesting its potential as a natural antimicrobial agent .

Cancer Research

Emerging studies suggest that cannabigerol may inhibit cancer cell growth:

- Apoptosis Induction : CBG has been shown to induce apoptosis in cancer cells, particularly in breast cancer models. This mechanism may provide a novel approach for cancer treatment .

- Tumor Growth Inhibition : In animal studies, cannabigerol has been reported to slow tumor growth by affecting the cannabinoid receptors involved in cell proliferation .

Pest Management

Cannabigerol can be utilized in agriculture as a natural pesticide:

- Insect Repellent Properties : Research indicates that CBG possesses insecticidal properties that can deter pests without harming beneficial insects .

Crop Enhancement

The compound may also promote plant growth:

- Growth Stimulation : Preliminary studies suggest that cannabigerol can enhance growth rates in certain crops by improving stress resistance and nutrient uptake .

Cosmetic Industry

The cosmetic sector is increasingly incorporating cannabigerol into products:

- Skin Health Benefits : Due to its anti-inflammatory and antibacterial properties, CBG is being explored for use in skincare products aimed at treating acne and other skin conditions .

Nutraceuticals

Cannabigerol is being considered for inclusion in dietary supplements:

- Health Supplements : Given its range of potential health benefits, CBG is being formulated into supplements aimed at enhancing overall wellness and specific health conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | CBG reduced cytokine levels significantly in vitro models of inflammation. |

| Study 2 | Cancer research | CBG induced apoptosis in breast cancer cells with minimal effect on normal cells. |

| Study 3 | Pest management | CBG demonstrated effective repellent properties against common agricultural pests. |

| Study 4 | Cosmetic applications | Products containing CBG showed improved skin condition in clinical trials targeting acne. |

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Overview

Research Findings and Mechanistic Insights

- Geroquinol vs. MDM: While both induce apoptosis, MDM’s quinone structure facilitates redox cycling, generating reactive oxygen species (ROS) that enhance cytotoxicity. Geroquinol’s hydroquinone moiety may act as a ROS scavenger, suggesting a dual role depending on cellular context .

- Geroquinol vs. Coenzyme Q2: The hydroquinone/quinone redox pair (Geroquinol/Coenzyme Q2) could participate in antioxidant defense systems, but Geroquinol’s additional methoxy groups may improve membrane permeability .

- Structural-Activity Relationship (SAR): Methoxy groups in Geroquinol enhance metabolic stability, while the geranyl chain aids lipid bilayer penetration. Removal of substituents (e.g., in the 6-methoxy derivative) reduces potency .

Vorbereitungsmethoden

Synthesis of 39-Demethyl-39-(Pinacolboryl)ubiquinone Precursor

The precursor is prepared via ruthenium-catalyzed olefin metathesis between unlabeled ubiquinone and 2-(pinacolboryl)propene. The Hoveyda-Grubbs second-generation catalyst (5 mol%) in toluene at 70°C achieves a 78% yield of the borylated intermediate.

Pd⁰-Mediated C-[¹¹C]Methylation

The borylated precursor undergoes Pd⁰-mediated coupling with [¹¹C]CH₃I in the presence of Pd(OAc)₂ (1.5 mg), SPhos (2.5 mg), and K₂CO₃ (5 mg) in DMF at 80°C. This step introduces the terminal methyl group, yielding ¹¹C-labeled ubiquinone ([¹¹C]-1) with a radiochemical yield of 53% within 36 minutes.

Reduction to Ubiquinol-2

The quinone ([¹¹C]-1) is reduced to ubiquinol-2 ([¹¹C]-2) using sodium dithionite (Na₂S₂O₄, 10 mg) in ethanol/water (1:1) at room temperature for 2 minutes, achieving a 39% radiochemical yield.

Table 1: Parameters for Pd-Mediated Radiolabeling

| Parameter | Value/Condition |

|---|---|

| Catalyst | Pd(OAc)₂ + SPhos |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 5 minutes |

| Radiochemical Yield (RCY) | 53% (ubiquinone), 39% (ubiquinol) |

Olefin Metathesis for Side-Chain Elaboration

The polyprenylated side chain is constructed via olefin cross-metathesis , a strategy employed to introduce the 3,7-dimethyl-2,6-octadienyl group.

Substrate Preparation

A benzoquinone derivative functionalized with a terminal olefin undergoes metathesis with 2-methyl-1,3-butadiene in the presence of a Grubbs-Hoveyda catalyst (2 mol%).

Reaction Optimization

-

Catalyst Load : 5–10 mol% Hoveyda-Grubbs II.

-

Solvent : Toluene or dichloromethane.

-

Temperature : 40–70°C.

Table 2: Metathesis Reaction Conditions

| Condition | Optimal Value |

|---|---|

| Catalyst | Hoveyda-Grubbs II |

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 24 hours |

| E:*Z Selectivity | 8:1 |

Regioselective Functionalization of the Benzoquinone Core

The methoxy and methyl groups are installed via electrophilic aromatic substitution (EAS) and Friedel-Crafts alkylation .

Methoxylation

Methylation

-

Reagents : Methyl iodide (CH₃I) and Ag₂O.

-

Conditions : Dichloromethane, room temperature, 6 hours.

Reductive Stabilization of the Hydroquinone Moiety

The final reduction of the quinone to hydroquinone is achieved using:

Purification and Characterization

-

HPLC : C18 reverse-phase column, methanol/water (85:15), flow rate 1 mL/min.

-

¹H NMR (CDCl₃): δ 6.25 (s, 1H, aromatic), 5.15–5.05 (m, 2H, dienyl), 3.85 (s, 6H, OCH₃).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Pd-Mediated Radiolabeling | 53 | 36 minutes | Low |

| Olefin Metathesis | 78 | 24 hours | High |

| EAS Methoxylation | 90 | 12 hours | High |

Q & A

Q. Basic

- Elemental analysis : Compare calculated vs. observed C, H, and N percentages (e.g., deviations >0.3% indicate impurities). For example, a compound with formula C₂₀H₂₈O₄ should yield Calcd: C, 71.39; H, 8.39; Found: C, 71.42; H, 8.35 .

- Spectroscopy : Assign all ¹H/¹³C NMR peaks (e.g., geranyl chain protons at δ 5.1–5.4 ppm, methoxy groups at δ 3.8–3.9 ppm). Use HSQC and HMBC to confirm connectivity. IR should show O-H stretches (~3200 cm⁻¹) and conjugated diene C=C (1650 cm⁻¹). HRMS must match the molecular ion ([M+H]⁺) within 3 ppm error .

How to resolve discrepancies in reported antioxidant activity across studies?

Advanced

Contradictions often arise from assay conditions (e.g., pH, solvent). Standardize protocols:

- In vitro assays : Use DPPH/ABTS at pH 7.4 and 37°C. Pre-dissolve the compound in DMSO (<1% v/v) to avoid solvent interference.

- Stability checks : Monitor compound degradation via HPLC under assay conditions. For cellular assays (e.g., ROS detection in HepG2 cells), correlate results with intracellular accumulation (LC-MS/MS quantification).

- Pro-oxidant effects : Test at concentrations from 1–100 µM. Use N-acetylcysteine as a control to distinguish antioxidant vs. pro-oxidant mechanisms .

What methodologies elucidate metabolic pathways in mammalian systems?

Q. Advanced

- Phase I metabolism : Incubate with liver microsomes (human/rat) + NADPH. Identify hydroxylated metabolites via LC-MS/MS (e.g., +16 Da shifts).

- Phase II conjugation : Add UDP-glucuronic acid or glutathione to detect glucuronides (-SO₃H) or thioether adducts.

- In vivo tracking : Administer ¹⁴C-labeled compound to rodents. Collect plasma, urine, and feces over 24–72 hrs. Use radio-HPLC to quantify parent compound and metabolites .

How to optimize aqueous solubility for in vitro assays?

Q. Basic

- Co-solvents : Use DMSO (≤0.1% final concentration) to avoid cytotoxicity.

- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with sonication.

- LogP guidance : Predict logP using software (e.g., ACD/Labs). For analogs, introduce polar groups (e.g., -OH) to reduce hydrophobicity while retaining activity .

How to design experiments for synergistic effects with existing therapeutics?

Q. Advanced

- Dose-response matrices : Perform checkerboard assays (e.g., 8×8 concentration grid). Calculate synergy via Loewe additivity (Combination Index <1 indicates synergy).

- Mechanistic studies : Use RNA-seq to identify co-targeted pathways (e.g., Nrf2-Keap1 for antioxidants). Validate with siRNA knockdown.

- In vivo validation : Co-administer with standard drugs (e.g., cisplatin) in xenograft models. Monitor tumor volume and toxicity (ALT/AST levels) .

What analytical approaches confirm regioselectivity in electrophilic substitutions?

Q. Advanced

- Computational modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic attack sites on the benzenediol ring. Compare with experimental results (e.g., nitration or bromination patterns).

- Isotopic labeling : Introduce ¹³C at specific positions and track shifts in ¹³C NMR.

- X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .

How to address conflicting data on cytochrome P450 inhibition?

Q. Advanced

- Enzyme-specific assays : Test against CYP3A4, CYP2D6, etc., using fluorescent substrates (e.g., dibenzylfluorescein). Include positive controls (ketoconazole for CYP3A4).

- Time-dependent inhibition : Pre-incubate the compound with NADPH for 0–30 min. Calculate IC₅₀ shifts; >1.5-fold increase suggests mechanism-based inhibition.

- Correlate with logP : High logP (>4) may enhance membrane permeability but increase off-target CYP binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.